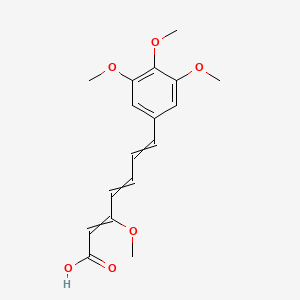
4-Cyclohexylphenol;formaldehyde;1,2-xylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexylphenol;formaldehyde;1,2-xylene is a compound that consists of three distinct chemical entities: 4-cyclohexylphenol, formaldehyde, and 1,2-xylene. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexylphenol;formaldehyde;1,2-xylene typically involves the polymerization of formaldehyde with 4-cyclohexylphenol and 1,2-xylene. The reaction conditions often include the use of acidic or basic catalysts to facilitate the polymerization process. The specific conditions, such as temperature and pressure, can vary depending on the desired properties of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and subjected to controlled conditions. The process may involve multiple steps, including purification and stabilization, to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexylphenol;formaldehyde;1,2-xylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
4-Cyclohexylphenol;formaldehyde;1,2-xylene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of resins, coatings, and other industrial materials
Wirkmechanismus
The mechanism of action of 4-cyclohexylphenol;formaldehyde;1,2-xylene involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-cyclohexylphenol;formaldehyde;1,2-xylene include other phenol-formaldehyde-xylene polymers and related aromatic compounds. Examples include:
- 4-tert-Butylphenol-formaldehyde resin
- 4-Nonylphenol-formaldehyde resin
- 4-Octylphenol-formaldehyde resin .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties, which can be tailored for specific applications. The presence of the cyclohexyl group, in particular, imparts distinct physical and chemical characteristics that can be advantageous in certain contexts .
Eigenschaften
CAS-Nummer |
60806-49-7 |
|---|---|
Molekularformel |
C21H28O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-cyclohexylphenol;formaldehyde;1,2-xylene |
InChI |
InChI=1S/C12H16O.C8H10.CH2O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;1-7-5-3-4-6-8(7)2;1-2/h6-10,13H,1-5H2;3-6H,1-2H3;1H2 |
InChI-Schlüssel |
CZJQQTVENKTCRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C.C=O.C1CCC(CC1)C2=CC=C(C=C2)O |
Verwandte CAS-Nummern |
60806-49-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)


![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)
![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)


![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)


![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)

